N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F2N7O3 and its molecular weight is 443.415. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
- Antagonist Interactions with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) focused on a related compound, a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Evaluation in Medicinal Chemistry
- Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) synthesized and evaluated heterocyclic analogues of a compound as potential antipsychotic agents, demonstrating the importance of molecular structure in drug development (Norman, Navas, Thompson, & Rigdon, 1996).
- Benzoxazine Derivatives as Serotonin Receptor Antagonists : Bromidge et al. (2010) discussed the design and synthesis of benzoxazine derivatives as potent serotonin receptor antagonists, highlighting the role of such compounds in potential therapeutic applications (Bromidge et al., 2010).
Antimicrobial and Antiviral Activities
- Synthesis of Novel Heterocyclic Compounds with Antimicrobial Properties : Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and investigated their antimicrobial activities, demonstrating the potential of these compounds in treating infections (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Discovery and Development
- Discovery of Dopamine Receptor-Selective Ligands : Bonifazi et al. (2021) explored the hybridization strategy to discover dopamine receptor-selective ligands, emphasizing the significance of innovative approaches in drug discovery (Bonifazi, Newman, Keck, Gervasoni, Vistoli, Del Bello, Giorgioni, Pavletić, Quaglia, Piergentili, 2021).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N7O3/c21-15-3-2-14(10-16(15)22)29-19(24-25-26-29)11-27-5-7-28(8-6-27)20(30)23-13-1-4-17-18(9-13)32-12-31-17/h1-4,9-10H,5-8,11-12H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWTRGHAUJFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.